molecular formula C20H25ClN2O5S2 B4233397 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

Cat. No.: B4233397
M. Wt: 473.0 g/mol
InChI Key: FHJYJIDATXHKSF-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a methyl group, and a morpholinylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide typically involves multiple steps, starting with the chlorination of a benzene ring. The introduction of the methyl and morpholinylsulfonyl groups requires specific reagents and conditions to ensure the correct substitution patterns. Common reagents used in these reactions include chlorinating agents, methylating agents, and sulfonylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help achieve the desired product quality. Safety measures are also crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylbenzenesulfonamide: A simpler compound with similar functional groups but lacking the morpholinylsulfonyl group.

    N-methyl-N-[2,4,6-trimethylphenyl]benzenesulfonamide: Similar structure but without the chlorine atom.

    4-morpholinylsulfonylbenzenesulfonamide: Contains the morpholinylsulfonyl group but lacks the methyl and chlorine substitutions.

Uniqueness

4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development.

Properties

IUPAC Name

4-chloro-N-methyl-N-(2,4,6-trimethyl-3-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O5S2/c1-14-13-15(2)20(30(26,27)23-9-11-28-12-10-23)16(3)19(14)22(4)29(24,25)18-7-5-17(21)6-8-18/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJYJIDATXHKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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